![molecular formula C₄H₅D₄NO₂S B1145503 DL-Homocysteine-3,3,4,4-D4 CAS No. 416845-90-4](/img/structure/B1145503.png)
DL-Homocysteine-3,3,4,4-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Homocysteine-3,3,4,4-D4 is a non-standard isotope with the molecular formula C4H5D4NO2S . It’s a non-essential, non-proteinogenic amino acid that is biosynthesized from methionine . It’s used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga .
Synthesis Analysis
DL-Homocysteine-3,3,4,4-D4 is synthesized from methionine . It’s used in the synthesis of potential antitumor agents through inhibition of L-asparagine .Molecular Structure Analysis
The molecular weight of DL-Homocysteine-3,3,4,4-D4 is 139.21 g/mol . The InChI string representation of its structure isInChI=1S/C4H9NO2S/c5-3 (1-2-8)4 (6)7/h3,8H,1-2,5H2, (H,6,7)/i1D2,2D2
. Chemical Reactions Analysis
DL-Homocysteine-3,3,4,4-D4 is used in the synthesis of potential antitumor agents through inhibition of L-asparagine .Physical And Chemical Properties Analysis
DL-Homocysteine-3,3,4,4-D4 has a density of 1.3±0.1 g/cm3, a boiling point of 299.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Biochemical Pathways Research
DL-Homocysteine-3,3,4,4-D4 is used in research applications related to biochemical pathways . It’s used in the study of various biological processes and reactions.
Biomolecular NMR
This compound is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.
Clinical Mass Spectrometry
DL-Homocysteine-3,3,4,4-D4 is used in clinical mass spectrometry . This technique is used for the identification of molecules based on their mass and charge. In clinical settings, it’s used for drug testing, biomarker discovery, and metabolic phenotyping.
Metabolism Studies
This compound is used in metabolism studies . Researchers use it to understand how the body uses food and drink to produce energy and how it converts other substances, such as medicines, into forms that the body can use or eliminate.
Metabolomics Research
DL-Homocysteine-3,3,4,4-D4 is used in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Antioxidative Activity Research
Homocysteine is an amino acid containing a free sulfhydryl group, making it potentially contribute to the antioxidative capacity in the body . DL-Homocysteine-3,3,4,4-D4 can be used in research to understand this antioxidative activity.
Aroma Compound Formation
DL-Homocysteine-3,3,4,4-D4 is used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga . This can be useful in food science and flavor chemistry research.
Mechanism of Action
Target of Action
DL-Homocysteine-3,3,4,4-D4 is a deuterium-labeled form of DL-Homocysteine
Mode of Action
It’s known that homocysteine can affect the production of kynurenic acid in the brain . Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , which might also apply to DL-Homocysteine-3,3,4,4-D4.
Biochemical Pathways
DL-Homocysteine-3,3,4,4-D4 is involved in the metabolism and metabolomics pathways . Homocysteine, its non-deuterated form, is recognized as an important substance in the pathogenesis and pathophysiology of schizophrenia . Elevated homocysteine levels are associated with an increased risk of venous and arterial thrombosis .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetic properties of drugs .
Result of Action
Homocysteine is known to promote endothelial dysfunction and atherosclerosis . It’s also involved in the synthesis of potential antitumor agents through inhibition of L-asparagine .
Action Environment
It’s known that the compound should be stored refrigerated (-5 °c to 5 °c) and protected from light .
Safety and Hazards
properties
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homocysteine-3,3,4,4-D4 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.